Minimal CYP Inhibition by S-Methyl-L-cysteine vs. S1PC Metabolite in Human Liver Microsomes
S-Methyl-L-cysteine (SMC) demonstrates a favorable drug-drug interaction profile compared to its close analog, trans-S-1-propenyl-L-cysteine (S1PC). While the parent compounds SMC, SAC, and S1PC show minimal CYP inhibition (IC50 > 1 mM), their N-acetylated metabolites exhibit differential effects. The N-acetylated metabolite of S1PC (N-acetyl-S1PC) shows weak to moderate inhibition (19–49%) across four major CYP isoforms (1A2, 2C19, 2D6, and 3A4) at 1 mM [1]. In contrast, the parent SMC and SAC compounds have an IC50 > 1 mM for five major CYP isoforms, indicating a significantly lower potential for CYP-mediated drug-drug interactions [1].
| Evidence Dimension | CYP450 Enzyme Inhibition Potential |
|---|---|
| Target Compound Data | SMC: IC50 > 1 mM for CYP1A2, 2C9, 2C19, 2D6, 3A4 (minimal inhibition). N-acetyl-SMC inhibited CYP2D6 and CYP1A2 by 19% and 26% at 1 mM. |
| Comparator Or Baseline | S1PC: IC50 > 1 mM for most CYPs, but its N-acetylated metabolite (N-acetyl-S1PC) inhibited CYP1A2, 2C19, 2D6, and 3A4 by 19–49% at 1 mM. |
| Quantified Difference | N-acetyl-S1PC exhibits up to 49% inhibition of CYP3A4, whereas N-acetyl-SMC shows only 19-26% inhibition of CYP2D6 and CYP1A2. SMC parent compound IC50 > 1 mM. |
| Conditions | Human liver microsomes; probe substrate metabolism assessed by LC-MS/MS; organosulfur compounds tested at 0.01–1 mM. |
Why This Matters
This data informs selection for in vivo studies where minimizing off-target CYP interactions is critical for data interpretation and translational safety assessment.
- [1] Amano, H., Kazamori, D., & Itoh, K. (2016). Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. Biological & pharmaceutical bulletin, 39(10), 1701-1707. View Source
